1-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione 1-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Brand Name: Vulcanchem
CAS No.: 352343-14-7
VCID: VC0397555
InChI: InChI=1S/C13H12N2O4/c1-3-6-15-12(17)10(11(16)14-13(15)18)7-9-5-4-8(2)19-9/h3-5,7H,1,6H2,2H3,(H,14,16,18)/b10-7-
SMILES: CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CC=C
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24g/mol

1-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 352343-14-7

Main Products

VCID: VC0397555

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24g/mol

1-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione - 352343-14-7

CAS No. 352343-14-7
Product Name 1-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular Formula C13H12N2O4
Molecular Weight 260.24g/mol
IUPAC Name (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C13H12N2O4/c1-3-6-15-12(17)10(11(16)14-13(15)18)7-9-5-4-8(2)19-9/h3-5,7H,1,6H2,2H3,(H,14,16,18)/b10-7-
Standard InChIKey UERQJZYKYZWSAT-YFHOEESVSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C
SMILES CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CC=C
Canonical SMILES CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CC=C
PubChem Compound 702617
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator